4-Iodo-3-methoxyaniline
Overview
Description
4-Iodo-3-methoxyaniline is an organic compound with the chemical formula C₇H₈INO. It is a white crystalline solid that is soluble in organic solvents such as alcohols and ethers but insoluble in water. This compound is commonly used in organic synthesis and pharmaceutical research as an intermediate for the synthesis of other organic compounds, including drugs, dyes, and pesticides .
Mechanism of Action
Target of Action
This compound is often used in organic synthesis and pharmaceutical research , suggesting that it may interact with a variety of molecular targets depending on the specific context.
Mode of Action
As a reagent in organic synthesis, it can participate in various reactions, such as the condensation reaction of aromatic aldehydes . The iodine atom at the 4-position could potentially undergo electrophilic substitution reactions, influencing the compound’s interactions with its targets.
Pharmacokinetics
The compound is soluble in organic solvents such as alcohols and ethers, but insoluble in water . This could potentially influence its bioavailability and distribution within the body.
Preparation Methods
The preparation of 4-Iodo-3-methoxyaniline typically involves the introduction of an iodine atom at the 4-position of 3-methoxyaniline. This can be achieved using iodinated reactants such as iodine and sulfuric acid or chlorinated reactants like thionyl chloride and sulfoxide chloride. The reaction conditions, including temperature and reaction time, can be adjusted based on specific experimental requirements .
Synthetic Route:
Starting Material: 3-Methoxyaniline
Purification: The product is purified through recrystallization or other suitable methods.
Industrial Production: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and safety .
Chemical Reactions Analysis
4-Iodo-3-methoxyaniline undergoes various chemical reactions, including:
1. Substitution Reactions:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The methoxy group activates the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization.
2. Oxidation and Reduction:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Iodine and Sulfuric Acid: For iodination reactions.
Thionyl Chloride: For chlorination reactions.
Potassium Permanganate: For oxidation reactions.
Hydrogen Gas and Palladium Catalyst: For reduction reactions.
Major Products:
Substituted Anilines: Formed through nucleophilic substitution.
Quinone Derivatives: Formed through oxidation reactions.
Scientific Research Applications
4-Iodo-3-methoxyaniline has several applications in scientific research:
1. Organic Synthesis:
- Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
2. Pharmaceutical Research:
- Serves as a building block for the synthesis of various drugs, particularly those targeting specific biological pathways.
3. Material Science:
- Utilized in the development of novel materials with unique electronic and optical properties.
4. Biological Studies:
Comparison with Similar Compounds
4-Iodo-3-methoxyaniline can be compared with other similar compounds such as:
1. 3-Iodo-4-methoxyaniline:
- Similar structure but with different positions of iodine and methoxy groups, leading to variations in reactivity and applications.
2. 4-Bromo-3-methoxyaniline:
- Bromine atom instead of iodine, resulting in different chemical properties and reactivity.
3. 4-Iodoaniline:
- Lacks the methoxy group, which affects its solubility and reactivity in organic synthesis.
Uniqueness:
Properties
IUPAC Name |
4-iodo-3-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGFJRXMIDJYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627190 | |
Record name | 4-Iodo-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112840-98-8 | |
Record name | 4-Iodo-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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